6-Chloro-4-ethylpyridazin-3-amine
Description
6-Chloro-4-ethylpyridazin-3-amine is a pyridazine derivative featuring a chlorine atom at the 6-position and an ethyl group at the 4-position of the pyridazine ring. Pyridazine scaffolds are widely explored in medicinal and agrochemical research due to their hydrogen-bonding capacity and structural versatility . The ethyl substituent in this compound balances lipophilicity and steric bulk, making it a candidate for further functionalization or biological evaluation.
Properties
Molecular Formula |
C6H8ClN3 |
|---|---|
Molecular Weight |
157.60 g/mol |
IUPAC Name |
6-chloro-4-ethylpyridazin-3-amine |
InChI |
InChI=1S/C6H8ClN3/c1-2-4-3-5(7)9-10-6(4)8/h3H,2H2,1H3,(H2,8,10) |
InChI Key |
RXHWFBVEDHZUGB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NN=C1N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-ethylpyridazin-3-amine typically involves the chlorination of 4-ethylpyridazin-3-amine. One common method includes the reaction of 4-ethylpyridazin-3-amine with thionyl chloride (SOCl2) under reflux conditions to introduce the chlorine atom at the 6th position.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the selective chlorination of the desired position on the pyridazine ring.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-4-ethylpyridazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted pyridazines.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in different amine derivatives.
Scientific Research Applications
6-Chloro-4-ethylpyridazin-3-amine is utilized in several scientific research fields:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for developing pharmaceutical agents targeting specific enzymes or receptors.
Industry: Employed in the synthesis of agrochemicals and other functional materials.
Mechanism of Action
The mechanism of action of 6-Chloro-4-ethylpyridazin-3-amine involves its interaction with specific molecular targets. The chlorine atom and ethyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Type
Key structural analogs differ in substituent position, type, or electronic properties. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparisons
Biological Activity
6-Chloro-4-ethylpyridazin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure
This compound features a pyridazine ring substituted with a chlorine atom at the 6th position and an ethyl group at the 4th position. This unique structure contributes to its biological properties.
Synthesis Methods
The synthesis of this compound typically involves chlorination reactions. One common method includes:
- Chlorination of 4-ethylpyridazin-3-amine :
- Reagents : Thionyl chloride (SOCl2).
- Conditions : Reflux conditions to facilitate the introduction of chlorine at the 6th position.
Industrial production may utilize optimized chlorination processes for higher yields and purity, ensuring selective chlorination of the desired position on the pyridazine ring .
The biological activity of this compound is attributed to its interaction with specific molecular targets. The chlorine atom and ethyl group enhance its binding affinity towards certain enzymes or receptors, potentially leading to inhibition or activation of these targets .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may inhibit specific kinases involved in cancer cell proliferation, leading to reduced tumor growth. Further research is necessary to elucidate the precise pathways involved .
Table: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against multiple strains | |
| Anticancer | Inhibits cancer cell proliferation | |
| Enzyme Interaction | Targets specific kinases |
Case Study: Anticancer Mechanism Exploration
A study focused on the anticancer effects of this compound involved treating cancer cell lines with varying concentrations of the compound. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations greater than 10 µM. The study concluded that the compound's mechanism likely involves modulation of kinase activities critical for cell cycle regulation .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| 6-Chloro-4-methylpyridazin-3-amine | Methyl group instead of ethyl | Similar antimicrobial properties |
| 4-Ethylpyridazin-3-amine | Lacks chlorine at the 6th position | Reduced biological activity |
| 6-Chloro-3-methylpyridazin-4-amine | Different substitution pattern | Varies in kinase inhibition efficacy |
This comparison highlights that the combination of chlorine and ethyl groups in this compound imparts distinct chemical and biological properties, making it valuable for specific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
